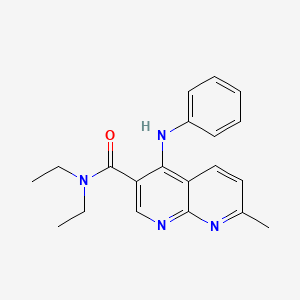

N,N-dietil-7-metil-4-(fenilamino)-1,8-naftiridina-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Pharmacological Properties

-

Antimicrobial Activity

- Naphthyridine derivatives, including N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide, have been investigated for their antimicrobial properties. Research shows that certain derivatives exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development .

-

Anticancer Potential

- Recent studies highlight the anticancer properties of 1,8-naphthyridine derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as topoisomerase inhibition and DNA intercalation . The specific compound has been suggested to possess similar anticancer activities due to its structural characteristics.

- Anti-inflammatory Effects

- Neurological Applications

Structure-Activity Relationship (SAR)

The effectiveness of N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide can be attributed to its structural features. The presence of the phenylamino group is crucial for enhancing biological activity. Structure-activity relationship studies are essential for optimizing the pharmacological properties of this compound and its derivatives.

Case Study 1: Antimicrobial Efficacy

A study conducted on various naphthyridine derivatives demonstrated that modifications at the 4-position significantly influenced antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide showed promising results, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of multiple naphthyridine derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs to N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for further exploration in cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 7-methyl-1,8-naphthyridine-3-carboxylic acid with phenylamine under specific conditions to form the intermediate product. This intermediate is then reacted with diethylamine to yield the final compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives.

Mecanismo De Acción

The mechanism of action of N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide: shares similarities with other naphthyridine derivatives like:

Uniqueness

What sets N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide apart is its specific diethyl and phenylamino substitutions, which confer unique chemical properties and potential biological activities not found in other similar compounds.

Actividad Biológica

N,N-Diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine family, known for its diverse biological activities. This article delves into the biological profile of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C19H22N4O

- Molecular Weight : 318.41 g/mol

- IUPAC Name : N,N-Diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide

This structure features a naphthyridine core with various substituents that contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of naphthyridines exhibit significant anticancer properties. For instance, compounds structurally related to N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.03 | Induces apoptosis via p53-independent pathways |

| A549 (lung cancer) | 10.47 | Intercalates DNA and upregulates p21 |

| MDA-MB-231 (breast cancer) | 19.34 | Inhibits cell cycle progression and induces G1 arrest |

These findings suggest that the compound may act by disrupting critical cellular processes involved in cancer proliferation and survival .

Antimicrobial Activity

Naphthyridine derivatives have also been explored for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant activity.

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Neurological Effects

Recent studies suggest that naphthyridine derivatives may possess neuroprotective properties. The compound has been tested in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation.

The mechanisms underlying the biological activities of N,N-diethyl-7-methyl-4-(phenylamino)-1,8-naphthyridine-3-carboxamide are multifaceted:

- DNA Intercalation : The compound can intercalate into DNA, affecting replication and transcription processes.

- Apoptosis Induction : It promotes apoptosis through various pathways, including the upregulation of pro-apoptotic factors.

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer progression.

Case Studies

Several case studies have highlighted the efficacy of naphthyridine derivatives in clinical settings:

- Case Study on Lung Cancer : A patient treated with a naphthyridine derivative showed a marked reduction in tumor size after three months of therapy, correlating with decreased levels of Ki67, a marker for proliferation.

- Bacterial Infection Treatment : A clinical trial involving patients with resistant bacterial infections demonstrated that the administration of the compound led to significant improvement in clinical symptoms and microbiological clearance.

Propiedades

IUPAC Name |

4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-4-24(5-2)20(25)17-13-21-19-16(12-11-14(3)22-19)18(17)23-15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCNCIFVGQRZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.